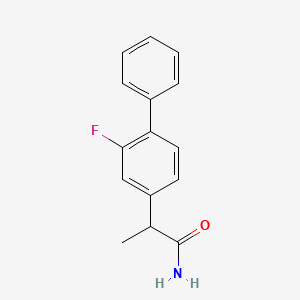

Flurbiprofen amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14FNO |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)propanamide |

InChI |

InChI=1S/C15H14FNO/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |

InChI Key |

MRGROCIVLXFMNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Flurbiprofen Amide Derivatives

General Synthetic Strategies for Amide Bond Formation

The creation of an amide linkage from flurbiprofen's carboxylic acid requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Several classes of reagents and reaction types are commonly employed for this purpose.

Carbodiimide-Mediated Coupling Reactions (e.g., DCC, EDCI)

Carbodiimides are widely used reagents that facilitate the formation of amide bonds by activating carboxylic acids. thermofisher.comcreative-proteomics.com The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards amines. thermofisher.com To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. thermofisher.comnih.gov These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine to yield the desired amide. thermofisher.com

Dicyclohexylcarbodiimide (DCC): DCC is a potent coupling agent used in the synthesis of flurbiprofen-amino acid prodrugs. ajphs.comscielo.br In a typical procedure, flurbiprofen (B1673479) is dissolved in a solvent like dichloromethane (B109758) (DCM) and treated with DCC. ajphs.com The corresponding amino acid is then added to the mixture, which is stirred to facilitate the coupling reaction. ajphs.com The reaction mixture is often stirred at a low temperature (0°C) initially, and then for an extended period at room temperature. ajphs.comscielo.br A significant byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be removed by filtration. scielo.br

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI): EDCI is a water-soluble carbodiimide, making it particularly useful for reactions in aqueous or mixed-solvent systems and simplifying purification as its urea (B33335) byproduct is also water-soluble. thermofisher.comcreative-proteomics.comnih.gov It is frequently used in combination with HOBt for the synthesis of flurbiprofen amides. nih.gov For instance, the synthesis of flurbiprofen amides with halogenated pyridinamines has been achieved by stirring flurbiprofen with EDCI and HOBt in anhydrous acetonitrile (B52724), followed by the addition of the appropriate amine. nih.gov This method has been noted for being clean and providing high yields. nih.gov

| Amine Reactant | Coupling Reagent | Additive | Solvent | Reference |

|---|---|---|---|---|

| Amino Acid Methyl Esters | DCC | Not Specified | Dichloromethane | ajphs.com |

| 2-Amino-3-halopyridines | EDCI | HOBt | Acetonitrile | nih.gov |

| Amino Acid Ethyl Esters | DCC | Triethylamine (B128534) | Methylene Chloride | scielo.br |

Acyl Halide Approaches

Converting the carboxylic acid of flurbiprofen into a more reactive acyl halide, typically an acyl chloride, is a common strategy for amide synthesis. ijpsonline.com This is generally achieved by reacting flurbiprofen with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ijpsonline.comnih.gov

The general procedure involves dissolving flurbiprofen in a suitable solvent and adding the chlorinating agent, often with gentle heating or refluxing to drive the reaction to completion. ijpsonline.comnih.gov Once the flurbiprofen acid chloride is formed, it is reacted with the desired amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. scielo.brijpsonline.com This method, known as the Schotten-Baumann technique, has been successfully used to synthesize amide conjugates of flurbiprofen with various amino acid methyl esters. ijpsonline.com

Other Coupling Reagents (e.g., 1,1'-Carbonyldiimidazole (B1668759) (CDI))

1,1'-Carbonyldiimidazole (CDI) is another effective coupling reagent for amide bond formation. nih.govnih.govwikipedia.org It reacts with carboxylic acids to form a highly reactive acyl-imidazolide intermediate. nih.govwikipedia.org This intermediate then readily reacts with an amine to form the amide bond, releasing imidazole (B134444) as a byproduct. wikipedia.org

This method is considered advantageous because it avoids the use of harsher reagents like thionyl chloride and the reaction conditions are generally mild. wikipedia.org A series of flurbiprofen amides were synthesized in good to excellent yields by reacting flurbiprofen with various primary amines in the presence of CDI in acetonitrile. nih.gov Similarly, CDI has been used to activate flurbiprofen for conjugation with hydroxypropylcellulose. nih.gov

Mannich Reaction Applications

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like an amide), formaldehyde, and a primary or secondary amine. nih.govipinnovative.com This reaction has been used to synthesize derivatives of flurbiprofen amide. ijpsonline.com

The synthesis is a multi-step process. First, flurbiprofen is converted to its amide, for example, by reaction with ammonium (B1175870) hydroxide (B78521) after forming the acid chloride. ijpsonline.com This primary amide is then reacted with paraformaldehyde and a respective amine in a solvent like absolute alcohol under reflux conditions. ijpsonline.com This process introduces an aminomethyl group onto the nitrogen of the this compound, creating a Mannich base. nih.govijpsonline.com

Derivatization with Specific Amine Moieties

A significant area of research involves the synthesis of flurbiprofen amides by conjugating the flurbiprofen molecule with specific amines, most notably amino acids, to modify its properties.

Amino Acid Conjugates

The synthesis of flurbiprofen-amino acid conjugates is a major focus, often pursued to create prodrugs. ajphs.comscielo.brijpsonline.com These conjugates are typically synthesized by forming an amide bond between the carboxyl group of flurbiprofen and the amino group of an amino acid or its ester derivative. ajphs.comscielo.brijpsonline.com

The synthesis often requires protection of the amino acid's carboxyl group, commonly as a methyl or ethyl ester, to prevent self-polymerization. scielo.brijpsonline.com The coupling can be achieved using the methods described above. For example, DCC-mediated coupling has been used to synthesize conjugates with phenylalanine, glycine, and valine. ajphs.com The Schotten-Baumann technique, using the acyl chloride of flurbiprofen, has been employed to create conjugates with the methyl esters of tryptophan, histidine, phenylalanine, and alanine. ijpsonline.com The use of CDI is also a viable method for creating these peptide bonds. wikipedia.org After the coupling reaction, standard workup procedures are used to isolate and purify the final flurbiprofen-amino acid conjugate. nih.govajphs.com

| Amino Acid (Ester) | Synthetic Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylalanine, Glycine, Valine | DCC Coupling | Flurbiprofen, DCC, Amino Acid | Not Specified | ajphs.com |

| Tryptophan, Histidine, Phenylalanine, Alanine (Methyl Esters) | Acyl Halide (Schotten-Baumann) | Flurbiprofen, Thionyl Chloride, Amino Acid Methyl Ester HCl, NaOH | Not Specified | ijpsonline.com |

| Glycine, Phenylalanine, Tryptophan, Valine, etc. (Ethyl Esters) | DCC Coupling | Flurbiprofen, DCC, Amino Acid Ethyl Ester HCl, Triethylamine | Not Specified | scielo.br |

Substituted Pyridinamines

The synthesis of flurbiprofen amides featuring substituted pyridinamine moieties has been a significant area of investigation. A common synthetic route involves the coupling of flurbiprofen with various 2-amino-3-halopyridines. nih.gov This reaction is typically facilitated by the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) in an anhydrous acetonitrile solution. nih.gov This method has proven to be effective, yielding clean products in high yields. nih.gov

For instance, the reaction of flurbiprofen with 2-amino-3-(trifluoromethyl)pyridine, 2-amino-3-bromopyridine, and 2-amino-3-chloropyridine (B188170) produces the corresponding N-(pyridin-2-yl)propanamide derivatives. nih.gov The general procedure entails stirring a solution of flurbiprofen, EDCI, and HOBt at room temperature, followed by the addition of the respective substituted pyridinamine. nih.gov The reaction mixture is typically stirred for an extended period, often up to 72 hours, to ensure completion. nih.gov

The synthesis of N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen has also been reported, highlighting the versatility of this synthetic approach. plos.org These derivatives are of particular interest for their potential to interact with biological targets like fatty acid amide hydrolase (FAAH). plos.org

Other Cyclic and Aliphatic Amine Conjugates

Beyond pyridinamines, a diverse range of other cyclic and aliphatic amines have been conjugated with flurbiprofen to create novel amide derivatives. nih.gov A one-step synthesis method has been successfully employed, reacting flurbiprofen directly with various aromatic and aliphatic primary amines. nih.govresearchgate.net This reaction is often carried out using 1,1'-carbonyldiimidazole (CDI) as a coupling reagent in a basic medium, with acetonitrile serving as the solvent. nih.govresearchgate.net This approach has been shown to produce good to excellent yields of the desired amide products. nih.gov

Another established method for forming these amides involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.comsemanticscholar.org In this procedure, flurbiprofen is dissolved in a solvent like dichloromethane (DCM), and DCC is added. mdpi.comsemanticscholar.org After a short period of stirring, the desired amine is introduced to the reaction mixture. mdpi.com

Amide prodrugs of flurbiprofen have also been synthesized using amino acid esters. scielo.br This involves the initial conversion of flurbiprofen to its acid chloride, typically by reacting it with thionyl chloride (SOCl₂). tandfonline.com The resulting flurbiprofen chloride is then reacted with the amino acid ester hydrochloride in the presence of a base like pyridine (B92270) or triethylamine to yield the final amide product. scielo.brtandfonline.com This method has been used to create conjugates with amino acids such as glycine, L-phenylalanine, and L-tryptophan. scielo.br

The following table summarizes the synthesis of various flurbiprofen amides with different amines:

| Amine Reactant | Coupling Agent/Method | Resulting Amide Derivative | Reference(s) |

| Substituted 2-phenethylamines | N,N'-Dicyclohexylcarbodiimide (DCC) | Flurbiprofen-2-phenethylamide derivatives | mdpi.com |

| Various aromatic/aliphatic primary amines | 1,1'-Carbonyldiimidazole (CDI) | Flurbiprofen amides | nih.gov |

| Amino acid ethyl esters | Acid chloride method (SOCl₂) | Flurbiprofen-amino acid ethyl ester amides | scielo.br |

| Substituted pyridinamines | EDC/HOBt | N-(substituted pyridin-2-yl)flurbiprofen amides | nih.gov |

Purification Techniques for Novel Flurbiprofen Amides

Following synthesis, the purification of newly formed flurbiprofen amides is a critical step to ensure the removal of unreacted starting materials, coupling agents, and byproducts. A widely used and effective method for purification is column chromatography on silica (B1680970) gel. tandfonline.comnih.gov The choice of eluent system is crucial for successful separation and is tailored to the polarity of the specific amide derivative. Common solvent systems include mixtures of dichloromethane/methanol and ethyl acetate (B1210297)/n-hexane. nih.govtandfonline.com

The general purification workflow often involves an initial workup procedure before chromatographic separation. After the reaction is complete, the solvent is typically removed under reduced pressure. nih.gov The resulting residue is then redissolved in an organic solvent, such as ethyl acetate, and washed sequentially with various aqueous solutions. nih.govtandfonline.com These washes commonly include brine, a weak acid like 10% citric acid, and a weak base like a saturated sodium bicarbonate solution, followed by a final wash with water. nih.govtandfonline.com This sequence helps to remove ionic impurities and unreacted acidic or basic starting materials. The organic layer is then dried over an anhydrous salt, such as sodium sulfate, filtered, and concentrated to yield the crude product, which is then subjected to column chromatography. nih.govtandfonline.com

In some cases, recrystallization is employed as a final purification step to obtain highly pure crystalline solids. scielo.br This is often achieved by selective precipitation from a suitable solvent mixture, such as an alcohol-water mixture. scielo.br For certain challenging separations, semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) may be required. nih.gov The purity of the final compounds is often confirmed by thin-layer chromatography (TLC), where a single spot indicates a pure compound. scielo.br

Spectroscopic and Analytical Characterization Techniques

The structural elucidation and confirmation of newly synthesized flurbiprofen amides rely on a suite of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and composition of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound derivatives. plos.orgscielo.brnih.govCurrent time information in Bangalore, IN.researchmap.jpresearchgate.net

¹H-NMR spectroscopy provides detailed information about the proton environment in the molecule. nih.govnih.gov Characteristic signals in the ¹H-NMR spectra of flurbiprofen amides include the methyl protons (CH₃), which typically appear as a doublet, and the methine proton (CH), which appears as a multiplet or quartet. nih.gov The aromatic protons of the biphenyl (B1667301) ring system and the attached amine moiety resonate in the downfield region of the spectrum. nih.gov The amide proton (NH) often appears as a singlet, and its chemical shift can be indicative of hydrogen bonding. nih.gov

¹³C-NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. researchgate.netpsu.edu The carbonyl carbon of the amide group is a key diagnostic peak, typically appearing in the range of 170-175 ppm. nih.gov The spectra also show distinct signals for the methyl, methine, and aromatic carbons. nih.govpsu.edu

¹⁹F-NMR spectroscopy is particularly useful for fluorine-containing compounds like flurbiprofen derivatives. nih.govnih.gov It provides a direct way to confirm the presence and electronic environment of the fluorine atom on the biphenyl ring. nih.govnih.gov

The following table presents representative NMR data for a this compound derivative:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H | 1.48 (d, J = 7.0 Hz) | doublet | CH₃ | nih.gov |

| ¹H | 4.01 (q, J = 7.0 Hz) | quartet | CH | nih.gov |

| ¹H | 7.30–8.40 (m) | multiplet | Aromatic & Amide NH | nih.gov |

| ¹³C | 18.4 | CH₃ | nih.gov | |

| ¹³C | 44.6 | CH | nih.gov | |

| ¹³C | 115.1-159.8 | Aromatic & C-F | nih.gov | |

| ¹³C | 171.9 | C=O (Amide) | nih.gov |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of the synthesized flurbiprofen amides. plos.orgresearchgate.netscielo.brCurrent time information in Bangalore, IN.researchmap.jpresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used to generate intact molecular ions, often as protonated molecules [M+H]⁺. nih.govplos.org This allows for the direct determination of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. researchgate.netnih.govresearchgate.net This is crucial for confirming the identity of novel synthesized molecules.

Mass spectral analysis can also provide structural information through fragmentation patterns. nih.gov The amide bond in flurbiprofen derivatives is often susceptible to cleavage under ESI-MS conditions, leading to characteristic fragment ions that can help to confirm the structure of the molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.govscielo.brtandfonline.comnih.gov For this compound derivatives, the IR spectrum provides key diagnostic peaks that confirm the formation of the amide bond.

The C=O stretching vibration of the amide group (Amide I band) is a strong absorption that typically appears in the region of 1630-1680 cm⁻¹. nih.govturkjps.org This is a shift from the carboxylic acid C=O stretch of the parent flurbiprofen, which is observed at a higher wavenumber (around 1695 cm⁻¹). researchmap.jpnih.gov

The N-H stretching vibration of the amide group is observed in the region of 3200-3400 cm⁻¹. nih.gov

The N-H bending vibration (Amide II band) is typically found around 1510-1570 cm⁻¹. turkjps.org

The C-F stretching vibration from the fluorinated biphenyl ring is also observable. turkjps.org

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the successful synthesis of the this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing this compound derivatives, primarily by determining their wavelength of maximum absorbance (λmax). This property is influenced by the electronic structure of the molecule. The parent drug, flurbiprofen, typically exhibits a λmax around 248 nm in methanol. ijpsonline.com The synthesis of amide derivatives often results in slight shifts in this value, which can be diagnostic of the new chemical entity.

In studies involving flurbiprofen prodrugs, λmax values are often determined in buffers mimicking physiological conditions, such as hydrochloric acid (HCl) buffer (pH 1.2) and phosphate (B84403) buffer (pH 7.4). ijpsonline.com For instance, various amino acid conjugates of flurbiprofen show λmax values ranging from 247 nm to 254 nm depending on the specific amino acid attached and the pH of the medium. ijpsonline.com The N-[(β-imidazole-3-yl)-α-methyl propionate]-2-[(2-fluorobiphenyl)-4-yl]-propionamide derivative shows a λmax of 249 nm in acidic buffer and 247 nm in phosphate buffer. ijpsonline.com Similarly, the N-[β-benzyl-α-methylpropionate]-2-[(2-fluorobiphenyl)-4-yl] propionamide (B166681) derivative has a λmax of 254 nm and 249 nm in the respective buffers. ijpsonline.com

The close proximity of the λmax values for the parent drug and its amide derivatives necessitates the use of chromatographic methods for simultaneous quantification in hydrolysis studies. scielo.br In other applications, such as determining the degree of substitution on a polymer backbone like hydroxyethylcellulose, the characteristic absorbance of flurbiprofen at 247 nm in 0.1 N aqueous NaOH is utilized after hydrolysis of the conjugate. arabjchem.org The consistent absorbance region across various derivatives confirms the retention of the core biphenyl chromophore from the parent flurbiprofen molecule. nih.gov

Table 1: UV-Vis Spectral Data for Selected this compound Derivatives

This compound Derivative λmax in HCl Buffer (pH 1.2) λmax in Phosphate Buffer (pH 7.4) Reference N-[-a-methyl propionate]-2-[(2-fluorobiphenyl)-4-yl]-propionamide (FA) 248 nm 247 nm ijpsonline.com N-[(B-imidazole-3-yl)-a-methyl propionate)-2-[(2-fluorobiphenyl)-4-yl]-propionamide (FH) 249 nm 247 nm ijpsonline.com N-[(B-indole-3-yl)-a-(methylpropionate)]-2-[(2-fluorobiphenyl)-4-yl]-propionamide (FT) 251.8 nm 247 nm ijpsonline.com N-[B-benzyl-a-methylpropionate]-2-[(2-fluorobiphenyl)-4-yl] propionamide (FP) 254 nm 249 nm ijpsonline.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of synthesis and assessing the purity of the resulting this compound derivatives. scielo.brajphs.com By comparing the retention factor (Rf) value of the product to that of the starting materials (flurbiprofen and the corresponding amine), chemists can track the consumption of reactants and the formation of the new amide. A single spot for the final product indicates a high degree of purity. scielo.brresearchgate.net

The choice of the mobile phase (solvent system) is critical and is tailored to the polarity of the specific derivative being analyzed. A variety of solvent systems have been reported for the analysis of flurbiprofen amides on silica gel plates. Common systems include mixtures of non-polar and polar solvents such as hexane:ethyl acetate (4:1), petroleum ether:ethyl acetate (50:50), and chloroform:benzene (B151609) (2:5). ijpsonline.comajphs.comgoogle.com For more polar derivatives, systems like acetone:water (5:1) or complex mixtures such as methanol:acetic acid:ether:benzene (1:18:60:20) have been employed. ijpsonline.comscielo.br Visualization of the spots on the TLC plate is typically achieved under UV light at 254 nm or by using a developing agent like iodine vapor. scielo.brgoogle.com

Table 2: TLC Data for Selected this compound Derivatives

This compound Derivative Mobile Phase (Solvent System) Rf Value Reference Flurbiprofen-amino acid prodrugs Hexane:Ethyl Acetate (4:1) Reaction monitoring ijpsonline.com N-[-a-methyl propionate]-2-[(2-fluorobiphenyl)-4-yl]-propionamide (FA) Methanol:Water (3:1) 0.53 ijpsonline.com N-[(B-imidazole-3-yl)-a-methyl propionate)-2-[(2-fluorobiphenyl)-4-yl]-propionamide (FH) Acetone:Water (5:1) 0.79 ijpsonline.com N-[(B-indole-3-yl)-a-(methylpropionate)]-2-[(2-fluorobiphenyl)-4-yl]-propionamide (FT) Benzene:Ethyl Acetate (2:1) 0.68 ijpsonline.com N-[B-benzyl-a-methylpropionate]-2-[(2-fluorobiphenyl)-4-yl] propionamide (FP) Chloroform:Benzene (2:5) 0.73 ijpsonline.com General Flurbiprofen Amides Methanol:Acetic Acid:Ether:Benzene (1:18:60:20) Single spot observed nih.gov

Elemental Analysis

Elemental analysis provides the fundamental confirmation of a newly synthesized compound's empirical formula. This quantitative technique determines the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements within the molecule. For this compound derivatives, the successful formation of the amide bond introduces a nitrogen atom, and its detection, along with the correct percentages of carbon and hydrogen, is crucial evidence of a successful reaction.

The experimentally determined ("found") percentages for C, H, and N are compared against the "calculated" or theoretical values derived from the compound's molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, validates the structure and purity of the synthesized amide. nih.gov This analysis is a standard characterization method reported in the synthesis of a wide range of flurbiprofen amides, from simple amino acid conjugates to more complex heterocyclic derivatives. ijpsonline.comnih.gov

Table 3: Elemental Analysis Data for Selected this compound Derivatives

This compound Derivative (Molecular Formula) Element Calculated (%) Found (%) Reference N-[B-benzyl-a-methylpropionate]-2-[(2-fluorobiphenyl)-4-yl] propionamide (C₂₅H₂₄FNO₃) C 73.99 72.69 ijpsonline.com H 5.91 4.98 N 3.45 3.21 N-[(B-imidazole-3-yl)-a-methyl propionate)-2-[(2-fluorobiphenyl)-4-yl]-propionamide (C₂₂H₂₃FN₂O₃) C 66.79 67.82 ijpsonline.com H 5.81 5.54 N 10.62 9.57 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)-N-(3-chloropyridin-2-yl)propanamide (C₂₀H₁₆ClFN₂O) C 67.70 67.63 arabjchem.org H 4.55 4.54 N 7.90 7.93 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)-N-(3-bromopyridin-2-yl)propanamide (C₂₀H₁₆BrFN₂O) C 60.17 60.25 arabjchem.org H 4.04 4.06 N 7.02 6.99

Table of Compounds | Compound Name | | :--- | | Flurbiprofen | | N-[-a-methyl propionate]-2-[(2-fluorobiphenyl)-4-yl]-propionamide | | N-[(B-imidazole-3-yl)-a-methyl propionate)-2-[(2-fluorobiphenyl)-4-yl]-propionamide | | N-[(B-indole-3-yl)-a-(methylpropionate)]-2-[(2-fluorobiphenyl)-4-yl]-propionamide | | N-[B-benzyl-a-methylpropionate]-2-[(2-fluorobiphenyl)-4-yl] propionamide | | 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)-N-(3-chloropyridin-2-yl)propanamide | | 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)-N-(3-bromopyridin-2-yl)propanamide | | 2–(2-Fluoro-(1,1'-biphenyl)-4-yl)-N-(3-(trifluoromethyl)pyridin-2-yl)propanamide | | Hexane | | Ethyl acetate | | Methanol | | Water | | Acetone | | Benzene | | Chloroform | | Acetic acid | | Ether | | Petroleum ether | | Sodium hydroxide | | Hydrochloric acid | | Iodine | | | Hydrochloric acid | | Iodine |

Prodrug Design and Pharmacokinetic Modulations of Flurbiprofen Amide Analogues

Conceptual Framework for Prodrug Development

The design of prodrugs is a well-established method to enhance the therapeutic properties of a drug by improving its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This approach involves the chemical modification of the active drug to form a new compound that reverts to the parent drug in vivo through enzymatic or chemical processes. mdpi.com For flurbiprofen (B1673479), the primary goal is often to mask the carboxylic acid group, which can mitigate direct gastrointestinal irritation. nih.govresearchgate.net

Strategies for Enhanced Transport Properties

A key objective in prodrug design is to improve the transport of the parent drug across biological membranes, such as the gastrointestinal tract or the blood-brain barrier. ajphs.comnih.gov By converting the acidic flurbiprofen into amide analogues, its lipophilicity can be altered. ajphs.com For instance, the synthesis of flurbiprofen amide prodrugs with various amino acids like phenylalanine, glycine, and valine has been explored to enhance transport properties. ajphs.com Increasing the lipophilicity of the molecule may lead to higher absorption through lipoidal cell membranes. ajphs.com Studies have shown that prodrugs with increased aliphatic side chain length or the introduction of an aromatic substituent can result in an enhanced partition coefficient, a measure of lipophilicity. scielo.brresearchgate.net This modification is a strategy aimed at improving how the drug is absorbed and distributed within the body. mdpi.com

Design for Modulated Release Kinetics

Modulating the release kinetics of a drug is another critical aspect of prodrug design, allowing for sustained therapeutic action and potentially reducing dosing frequency. researchgate.netijpsonline.com The rate of conversion of the prodrug to the active drug is determined by the nature of the chemical linkage and the physiological environment. ijpsonline.com For this compound analogues, the choice of the attached amino acid can influence the rate of hydrolysis. scielo.br Prodrugs designed for sustained release are expected to have a slower dissolution and hydrolysis rate. researchgate.net Research has shown that this compound prodrugs with increased aliphatic side chain length or aromatic substituents exhibit diminished dissolution and hydrolysis rates, making them suitable candidates for sustained release formulations. scielo.brresearchgate.net

Chemical Linkages for Prodrug Activation

The choice of the chemical bond connecting the drug to the promoiety is fundamental to the prodrug's stability and its activation kinetics in vivo. researchgate.net The linkage must be stable enough to allow the prodrug to reach its target site but also susceptible to cleavage to release the active drug. mdpi.com

Amide Linkages for Stability

Amide linkages are frequently used in prodrug design due to their relative stability. researchgate.netnih.gov Compared to esters, amides are generally more resistant to hydrolysis, which can be advantageous for ensuring the prodrug remains intact in the acidic environment of the stomach. mdpi.comresearchgate.net This stability helps in preventing the premature release of flurbiprofen, thereby minimizing direct contact of the free carboxylic acid with the gastric mucosa. scielo.brresearchgate.net Studies on this compound prodrugs have demonstrated their stability in acidic conditions (pH 1.2), with no significant hydrolysis observed. scielo.brijpsonline.com The cleavage of the amide bond to release flurbiprofen is often facilitated by amidase or proteolytic enzymes present in the body, particularly in the intestine and plasma. scielo.brnih.gov

Ester Linkages and Susceptibility to Enzymatic Hydrolysis

Ester linkages are another common choice for prodrugs, but they are generally more susceptible to enzymatic hydrolysis by esterases, which are abundant in plasma and various tissues. researchgate.netscispace.com The hydrolysis of flurbiprofen ester prodrugs in human plasma is often rapid. scispace.comnih.gov The rate of this hydrolysis can be influenced by the structure of the alcohol moiety. For example, a decrease in the alkyl chain length of the ester has been shown to result in faster hydrolysis. scispace.com While this susceptibility can be beneficial for rapid drug release, it may also lead to less stability in certain physiological environments compared to amide linkages. researchgate.net

In Vitro Hydrolytic Stability and Drug Release Kinetics

The in vitro evaluation of a prodrug's hydrolytic stability and release kinetics is crucial for predicting its in vivo behavior. These studies are typically conducted in simulated biological fluids, such as simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma. scielo.brijpsonline.com

This compound prodrugs have consistently shown high stability in acidic environments, with negligible hydrolysis in SGF (pH 1.2). scielo.brijpsonline.com This indicates that the prodrugs are likely to pass through the stomach intact. scielo.br In contrast, hydrolysis is observed in SIF (pH 7.4) and is significantly more pronounced in 80% human plasma, where enzymatic activity is higher. scielo.brijpsonline.com The hydrolysis of these amide conjugates generally follows first-order kinetics. scielo.brijpsonline.com

The rate of drug release is dependent on the specific amino acid conjugated to flurbiprofen. For instance, in one study, the half-life (t₁/₂) for hydrolysis in PBS (pH 7.4) ranged from approximately 128 to 201 minutes for various amino acid amide prodrugs. scielo.br In 80% human plasma, the hydrolysis was much faster, with half-lives ranging from 29 to 66 minutes. scielo.br

The percentage of flurbiprofen regenerated after a specific time provides insight into the release kinetics. After 1 hour in SIF (pH 7.4), the amount of regenerated flurbiprofen from different amide prodrugs ranged from approximately 7% to 27%. scielo.br In 80% human plasma, the regeneration was much higher, ranging from about 31% to 62% after 1 hour. scielo.br

Hydrolytic Stability of this compound Prodrugs in Different Media

| Prodrug (Code) | Hydrolysis in SGF (pH 1.2) | Hydrolysis in SIF (pH 7.4) (% Regenerated after 1h) | Hydrolysis in 80% Human Plasma (pH 7.4) (% Regenerated after 1h) |

|---|---|---|---|

| AR-1 (Glycine) | None | 23.3% | 37.1% |

| AR-2 (L-Alanine) | None | 17.8% | 38.7% |

| AR-3 (L-Valine) | None | 8.1% | 41.1% |

| AR-4 (L-Leucine) | None | 19.0% | 39.1% |

| AR-5 (L-Isoleucine) | None | 20.6% | 32.8% |

| AR-6 (L-Phenylalanine) | None | 16.8% | 56.1% |

| AR-7 (L-Tryptophan) | None | 6.9% | 49.1% |

| AR-8 (L-Glutamic acid) | None | 8.3% | 31.4% |

| AR-9 (L-Aspartic acid) | None | 24.3% | 58.1% |

| AR-10 (Beta-alanine) | None | 26.7% | 61.5% |

Data sourced from a study on amide prodrugs of Flurbiprofen. scielo.br

Half-life (t₁/₂) of this compound Prodrugs

| Prodrug (Code) | t₁/₂ in PBS (pH 7.4) (min) | t₁/₂ in 80% Human Plasma (pH 7.4) (min) |

|---|---|---|

| AR-1 (Glycine) | 141.2 | 58.3 |

| AR-2 (L-Alanine) | 161.8 | 48.5 |

| AR-3 (L-Valine) | 151.2 | 66.0 |

| AR-4 (L-Leucine) | 158.5 | 50.1 |

| AR-5 (L-Isoleucine) | 138.8 | 63.2 |

| AR-6 (L-Phenylalanine) | 165.4 | 34.1 |

| AR-7 (L-Tryptophan) | 201.3 | 39.9 |

| AR-8 (L-Glutamic acid) | 181.8 | 53.6 |

| AR-9 (L-Aspartic acid) | 128.9 | 29.5 |

| AR-10 (Beta-alanine) | 132.5 | 31.2 |

Data sourced from a study on amide prodrugs of Flurbiprofen. scielo.br

Stability in Simulated Gastric and Intestinal Fluids (pH-dependent hydrolysis)

The stability of this compound prodrugs is a critical factor in their design, ensuring they remain intact in the harsh acidic environment of the stomach to minimize gastrointestinal irritation and then release the active drug in the more neutral pH of the intestine for absorption.

In vitro hydrolysis studies are fundamental to assessing this pH-dependent stability. Typically, these studies are conducted in simulated gastric fluid (SGF) at a pH of 1.2 and simulated intestinal fluid (SIF) at a pH of 7.4. Research has consistently shown that this compound prodrugs exhibit high stability in SGF. For instance, several studies have reported no significant hydrolysis of various this compound and ester prodrugs in SGF (pH 1.2). nih.govscielo.br This indicates that the amide linkage is resistant to acid-catalyzed hydrolysis, a desirable characteristic for oral administration.

Conversely, in the neutral to alkaline conditions of SIF (pH 7.4), hydrolysis rates increase, facilitating the release of flurbiprofen. One study synthesized ten this compound prodrugs with different amino acid esters and found that while there was no hydrolysis in SGF, satisfactory hydrolysis occurred in SIF, with drug regeneration ranging from 14% to 63%. scielo.br Another study comparing an amide-linked derivative (FLU-D1) and an ester-linked derivative (FLU-D2) of flurbiprofen found the amide bond to be highly stable across various pH buffers, with less than 10% hydrolysis after 12 hours. tandfonline.comtandfonline.com This contrasts with the ester-linked prodrug, which was also stable at acidic pH but underwent hydrolysis under alkaline conditions. tandfonline.comtandfonline.com

The rate of hydrolysis in SIF can be influenced by the specific amino acid or other moiety conjugated to flurbiprofen. For example, the half-life (t₁/₂) for hydrolysis of various this compound prodrugs in phosphate (B84403) buffer solution (PBS) at pH 7.4 ranged from approximately 128 to 201 minutes. scielo.br

Table 1: Hydrolysis of this compound Prodrugs in Simulated Fluids

| Prodrug | Simulated Gastric Fluid (SGF, pH 1.2) - % Hydrolysis | Simulated Intestinal Fluid (SIF, pH 7.4) - % Hydrolysis | Reference |

|---|---|---|---|

| Flurbiprofen-Amino Acid Amide Prodrugs (various) | None | 14 - 63% | scielo.br |

| FLU-D1 (Amide linkage) | <10% after 12h | <10% after 12h (in PBS) | tandfonline.comtandfonline.com |

| Flurbiprofen-antioxidant mutual prodrugs (ester) | None | Significant | nih.gov |

This table provides an interactive overview of the stability of different flurbiprofen prodrugs in simulated gastrointestinal conditions.

Enzymatic Hydrolysis in Biological Samples (e.g., plasma, brain homogenates)

For a prodrug to be effective, it must be converted back to the active parent drug in the target tissue or systemic circulation. This bioconversion is often mediated by enzymes. The enzymatic hydrolysis of this compound prodrugs is typically evaluated in biological matrices like human plasma and brain homogenates.

Studies have demonstrated that this compound prodrugs undergo significant hydrolysis in 80% human plasma (pH 7.4). nih.govscielo.br In one study, the regeneration of flurbiprofen from various amino acid amide prodrugs in 80% human plasma ranged from 63% to 93%, with half-lives between 29 and 66 minutes. scielo.br This indicates that plasma esterases and amidases efficiently cleave the amide bond, releasing the active drug into circulation.

The stability in brain homogenates is particularly relevant for prodrugs designed for central nervous system (CNS) delivery. Research on a this compound derivative, FLU-D1, showed it to be highly stable in brain homogenate, with minimal hydrolysis observed. tandfonline.comtandfonline.com In contrast, its ester counterpart, FLU-D2, was rapidly hydrolyzed in both plasma and brain homogenate, with less than 1% remaining intact after 12 hours. tandfonline.comtandfonline.com This suggests that specific enzymes present in plasma and the brain, likely esterases, are responsible for the hydrolysis of the ester bond, while the amide bond of FLU-D1 is more resistant to enzymatic cleavage in these environments. tandfonline.comtandfonline.com The enzyme aminopeptidase (B13392206) B has been identified as potentially responsible for the bioconversion of some amino acid amide prodrugs in the brain, particularly those with an aromatic promoiety. nih.gov

Table 2: Enzymatic Hydrolysis of Flurbiprofen Prodrugs

| Prodrug | Biological Matrix | % Hydrolysis / Half-life (t₁/₂) | Reference |

|---|---|---|---|

| Flurbiprofen-Amino Acid Amide Prodrugs (various) | 80% Human Plasma (pH 7.4) | 63 - 93% regenerated; t₁/₂ = 29 - 66 min | scielo.br |

| FLU-D1 (Amide linkage) | Plasma & Brain Homogenate | <10% after 12h | tandfonline.comtandfonline.com |

| FLU-D2 (Ester linkage) | Plasma & Brain Homogenate | >99% hydrolyzed after 12h | tandfonline.comtandfonline.com |

This interactive table summarizes the enzymatic conversion rates of flurbiprofen prodrugs in key biological samples.

Preclinical Pharmacokinetic Profiling of this compound Prodrugs

Brain Penetration and Blood-Brain Barrier (BBB) Transport Mechanisms in Animal Models

A significant challenge in treating neurological disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). Flurbiprofen itself has limited BBB penetration. tandfonline.comtandfonline.com Prodrug strategies aim to overcome this limitation.

Preclinical studies in animal models, often rats, are used to assess the brain penetration of this compound prodrugs. Biodistribution studies have shown that modifying flurbiprofen can enhance its accumulation in the brain. For instance, a study with flurbiprofen derivatives FLU-D1 (amide) and FLU-D2 (ester) demonstrated a remarkably enhanced accumulation of these derivatives in the rat brain compared to the parent drug. tandfonline.comtandfonline.com Specifically, the ester-linked FLU-D2 achieved a 12.09-fold higher maximum concentration (Cmax) and a 4.61-fold greater area under the curve (AUC₀₋t) in the brain compared to flurbiprofen. tandfonline.comtandfonline.com

The mechanism of transport across the BBB is a key area of investigation. While lipophilicity can influence passive diffusion, many brain-targeting prodrugs are designed to utilize active transport mechanisms. For example, FLU-D1 and FLU-D2 were designed to potentially interact with transporters for N,N-dimethylethanolamine-related structures. tandfonline.comtandfonline.com The L-type amino acid transporter 1 (LAT1) is another transporter that has been targeted to improve brain delivery of various drugs, including NSAIDs. nih.govacs.org However, the success of this approach can be influenced by factors such as high plasma protein binding of the prodrug, which can limit the amount of free drug available to cross the BBB. acs.org

Cellular Uptake Mechanisms in Preclinical Models

To understand how this compound prodrugs enter brain cells after crossing the BBB, cellular uptake studies are performed in preclinical models, such as cultured brain endothelial cells (like bEnd.3 cells) and other cell lines.

Research has shown that flurbiprofen derivatives can have significantly higher cellular uptake efficiency in brain endothelial cells compared to flurbiprofen itself. tandfonline.comtandfonline.com In one study, the uptake of FLU-D1 and FLU-D2 by bEnd.3 cells was time-dependent and reached peak concentrations that were 60.2-fold and 87.6-fold higher, respectively, than that of flurbiprofen at 0.5 hours. tandfonline.comtandfonline.com

Crucially, these uptake experiments suggest the involvement of active transport mechanisms. tandfonline.comtandfonline.com Evidence for this includes temperature-dependent uptake and competition with other substrates for the same transporter. The design of prodrugs that can be recognized and internalized by specific transporters on brain cells is a key strategy for enhancing intracellular drug delivery. researchgate.net For example, LAT1-utilizing prodrugs have been shown to be transported into mouse cortical primary astrocytes and microglia. researchgate.net

Table 3: Cellular Uptake of Flurbiprofen Derivatives in bEnd.3 Cells

| Compound | Peak Concentration (nmol/mg protein) at 0.5h | Fold Increase vs. Flurbiprofen | Reference |

|---|---|---|---|

| Flurbiprofen (FLU) | 0.15 ± 0.12 | - | tandfonline.comtandfonline.com |

| FLU-D1 (Amide) | 9.27 ± 0.60 | 60.2 | tandfonline.comtandfonline.com |

| FLU-D2 (Ester) | 13.49 ± 0.43 | 87.6 | tandfonline.comtandfonline.com |

This interactive table illustrates the enhanced cellular uptake of flurbiprofen derivatives in a brain endothelial cell model.

Molecular Mechanisms of Action and Pharmacodynamics of Flurbiprofen Amide

Cyclooxygenase (COX) Enzyme Inhibition

Similar to its parent compound, flurbiprofen (B1673479), flurbiprofen amide inhibits the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). nih.gov The inhibitory activity is highly dependent on the stereochemistry of the molecule. nih.gov The amide derivatives largely retain the COX-inhibitory properties of the parent profen. plos.orgresearchgate.net

This compound derivatives demonstrate inhibitory activity against the COX-1 isozyme. The (S)-enantiomer of these compounds is a potent, time-dependent inhibitor that is reported to be slightly more potent against COX-1 than COX-2. nih.gov In contrast, the (R)-enantiomer acts as a weak, rapidly reversible inhibitor of arachidonic acid oxygenation by COX-1. nih.gov The mechanism of inhibition is analogous to that of flurbiprofen, which involves binding to the long, hydrophobic channel of the COX active site. plos.orgjpp.krakow.pl The carboxylate group of the parent compound, flurbiprofen, interacts with key polar residues like Arginine-120 (Arg-120) at the channel's constriction site, an interaction critical for its inhibitory action. jpp.krakow.placs.org Crystal structures of flurbiprofen bound to COX-1 show that it makes hydrogen-bonding contacts with both Arg-120 and Tyrosine-355 (Tyr-355). acs.org

Flurbiprofen amides are also effective inhibitors of the COX-2 isozyme. The (S)-enantiomer is a highly potent, time-dependent, and tightly bound inhibitor of COX-2. nih.gov X-ray crystallography of a complex between COX-2 and (S)-ARN2508, a this compound derivative, revealed a binding pose nearly identical to that of (S)-flurbiprofen. nih.gov The α-methyl group of the inhibitor is positioned adjacent to Tyr-355, a residue implicated in the time-dependent inhibition by flurbiprofen. nih.gov Furthermore, site-directed mutagenesis studies suggest that Serine-530 (Ser-530) plays a role in the slow rate of inhibition observed with the amide derivative compared to its parent compound. nih.gov The (R)-enantiomer, conversely, is a weak inhibitor of arachidonic acid oxygenation by COX-2. nih.gov

A notable characteristic of flurbiprofen and its amide derivatives is their substrate-selective inhibition of COX-2. nih.govtandfonline.comnih.govtandfonline.com These compounds are more potent inhibitors of the oxygenation of endocannabinoid substrates, such as 2-arachidonoylglycerol (B1664049) (2-AG), than the oxygenation of the traditional substrate, arachidonic acid (AA). nih.govplos.orgtandfonline.com For instance, at a concentration of 10 µM, the derivative Flu-AM4 completely inhibited the cyclooxygenation of 2-AG by COX-2, while only partially affecting the oxygenation of AA by COX-1. tandfonline.com This substrate selectivity is particularly pronounced for the (R)-enantiomers, which are potent inhibitors of endocannabinoid oxygenation by COX-2 despite being weak inhibitors of AA oxygenation. nih.govgrantome.com This mechanism is attributed to the dimeric nature of COX-2, where NSAID binding to an allosteric site can prevent endocannabinoid oxygenation, while inhibiting AA oxygenation requires binding to the catalytic site. plos.org

Inhibition of COX-2 Isozyme Activity

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A key feature of this compound derivatives is their potent inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide (B1667382) (AEA) and other FAEs. plos.orgplos.org This inhibition is a primary design element, as compounds like Flu-AM1 and Ibu-AM5 (an ibuprofen (B1674241) derivative) are significantly more potent FAAH inhibitors than their parent NSAIDs. plos.orgresearchgate.net

The kinetics of FAAH inhibition can vary among different this compound derivatives. For example, the compound Flu-AM4 is a competitive and reversible inhibitor of FAAH, with studies showing that its inhibition data fit a competitive model better than a mixed-model. tandfonline.comnih.govresearchgate.netnih.gov Dilution experiments confirmed the reversible nature of the inhibition. nih.gov In contrast, the inhibition of FAAH by another derivative, ARN2508, was found to be functionally irreversible, a mechanism attributed to the formation of a covalent bond between the inhibitor's carbamate (B1207046) moiety and the enzyme's catalytic serine residue. nih.gov The inhibition by another derivative, Flu-AM1, was determined to be reversible and of a mixed-type. researchgate.net

The stereochemistry of flurbiprofen amides plays a role in their interaction with FAAH, although the enantioselectivity is not uniform across all derivatives. For the derivative Flu-AM1, the (R)- and (S)-enantiomers were found to inhibit rat FAAH with similar potencies. plos.orgnih.gov In contrast, a significant difference was observed for the related ibuprofen amide, Ibu-AM5, where the (S)-enantiomer was substantially more potent than the (R)-enantiomer. plos.orgnih.gov This highlights that while chirality is a factor, the degree of enantioselectivity in FAAH inhibition is specific to the individual compound's structure. plos.org Computational studies suggest these amide derivatives bind within the substrate channel of FAAH, in a site that overlaps with the binding site of other inhibitors like carprofen. plos.orgnih.gov

Data Tables

Table 1: FAAH Inhibition by this compound Derivatives Data sourced from studies on rat brain homogenates.

| Compound | Type of Inhibition | IC50 (µM) | Ki (nM) | Enantioselectivity |

| Flu-AM1 | Reversible, Mixed-Type researchgate.net | 0.44 researchgate.net | - | (R)- and (S)-enantiomers show similar potency plos.orgnih.gov |

| (R)-Flu-AM1 | - | 0.74 nih.gov | - | - |

| (S)-Flu-AM1 | - | 0.99 nih.gov | - | - |

| Flu-AM4 | Competitive, Reversible tandfonline.comnih.gov | 0.43 (mouse) nih.gov | 13 tandfonline.comnih.govresearchgate.net | Not specified |

| Ibu-AM5 * | - | - | - | (S)-enantiomer (IC50 0.59 µM) is more potent than (R)-enantiomer (IC50 5.7 µM) plos.orgnih.gov |

*Ibu-AM5 is an ibuprofen amide derivative included for comparative enantioselectivity context.

Binding Site Characterization

The interaction of this compound derivatives with their enzymatic targets is crucial to their mechanism of action. Computational and molecular modeling studies have provided detailed insights into these binding sites.

Acyl Chain Binding Channel and Membrane Access Channel of FAAH:

Molecular dynamics and docking studies reveal that this compound derivatives, such as Flu-AM1, bind to the fatty acid amide hydrolase (FAAH) enzyme in a region located between the acyl chain binding (ACB) channel and the membrane access channel (MAC). plos.orgnih.gov This binding site overlaps with that of other non-covalent FAAH inhibitors like carprofen. plos.orgnih.govdiva-portal.org The MAC facilitates the entry of fatty acid substrates from the membrane, while the adjacent ACB cavity accommodates these substrates during catalysis. nih.gov The positioning of flurbiprofen amides in this specific pocket is a key determinant of their inhibitory activity. plos.orgtandfonline.comresearchgate.net For instance, the derivative Flu-AM4 is suggested to optimally fit a hydrophobic pocket within the ACB region of FAAH. tandfonline.comresearchgate.nettandfonline.com

The binding is further stabilized by specific molecular interactions. For example, a hydrogen bond can form between the carbonyl group of a this compound derivative (Flu-AM4) and the hydroxyl group of the amino acid Thr488 in the enzyme. researchgate.net The enantiomeric forms of Flu-AM1 and another related compound, Ibu-AM5, have been shown to bind within this substrate channel of FAAH. plos.orgnih.govdiva-portal.org This structural and kinetic evidence is vital for the rational design of new and more effective dual-action FAAH and cyclooxygenase (COX) inhibitors. plos.orgnih.govdiva-portal.org

COX Enzyme Binding:

Flurbiprofen amides also retain the ability to bind to cyclooxygenase (COX) enzymes, similar to the parent compound, flurbiprofen. tandfonline.comtandfonline.com The binding of flurbiprofen itself to COX-1 involves the formation of hydrogen bonds between its carboxylate group and the residues Arg-120 and Tyr-355 at the constriction site of the enzyme's active site. acs.org Molecular modeling suggests that this compound derivatives like Flu-AM4 bind to COX-2 in a manner analogous to flurbiprofen. tandfonline.comresearchgate.nettandfonline.com Another derivative, ARN2508, which is structurally related to flurbiprofen, binds to COX-2 with its alkyl tail inserted deep into a region of the active site known as the top channel, a site not previously known to be exploited by other NSAIDs.

Dual Inhibition of FAAH and COX Pathways

A significant characteristic of flurbiprofen amides is their ability to simultaneously inhibit both the FAAH and COX enzymatic pathways. plos.orgnih.govdiva-portal.org This dual inhibitory action is a promising strategy for developing analgesic and anti-inflammatory agents with potentially improved safety profiles.

The development of these dual inhibitors was spurred by the finding that NSAIDs like flurbiprofen could inhibit the breakdown of anandamide, albeit with modest potency. tandfonline.com This led to the creation of amide derivatives, such as Flu-AM1, which demonstrated significantly increased potency against FAAH while retaining the COX-inhibiting properties of the parent compound. plos.orgtandfonline.com For example, Flu-AM1 is approximately 60-fold more potent against FAAH than flurbiprofen. nih.govtandfonline.com

Different derivatives exhibit varying potencies and selectivities. Flu-AM1, for instance, acts as a substrate-selective inhibitor of COX-2, meaning it more potently inhibits the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) compared to arachidonic acid. nih.govtandfonline.com Another derivative, Flu-AM4, is a competitive and reversible inhibitor of FAAH and also inhibits COX activity in a substrate-selective manner. tandfonline.comresearchgate.nettandfonline.com The compound ARN2508 is another example of a potent dual inhibitor of both COX and FAAH. This dual-action profile has been shown to be effective in animal models of pain and inflammation, suggesting a potential class effect for FAAH/COX dual inhibitors. tandfonline.comresearchgate.nettandfonline.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) / Constant (Ki) | Notes |

|---|---|---|---|

| (R)-Flu-AM1 | Rat FAAH | IC50: 0.74 µM | Similar potency to the (S)-enantiomer. plos.orgnih.gov |

| (S)-Flu-AM1 | Rat FAAH | IC50: 0.99 µM | Similar potency to the (R)-enantiomer. plos.orgnih.gov |

| Flu-AM4 | FAAH | Ki: 13 nM | Competitive, reversible inhibitor. tandfonline.comtandfonline.com |

Modulation of Endocannabinoid System Pathways

By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), flurbiprofen amides effectively modulate the endocannabinoid system. nih.govnih.gov This modulation leads to an increase in the endogenous levels of anandamide and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamine (PEA). embopress.org

R-flurbiprofen, which is largely inactive against COX enzymes, demonstrates analgesic properties by modulating the endocannabinoid system. nih.govembopress.org It inhibits FAAH activity and normalizes the expression of NAPE-phospholipase D (NAPE-PLD), an enzyme involved in anandamide synthesis. nih.govnih.gov This restoration of endocannabinoid balance has been shown to reduce glutamate (B1630785) release in the spinal cord, a key mechanism in alleviating neuropathic pain. nih.govnih.gov

The increased levels of endocannabinoids resulting from FAAH inhibition by flurbiprofen derivatives can lead to enhanced activation of cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). nih.govnih.govembopress.org For example, R-flurbiprofen has been shown to increase the activity of the anti-inflammatory transcription factor PPARγ. nih.govnih.gov These actions contribute to the anti-inflammatory and neuroprotective effects observed with these compounds.

Other Mechanistic Biological Activities

Several novel this compound derivatives have demonstrated significant antioxidant properties. nih.govresearchgate.net In vitro studies have shown that these compounds can function as exogenous antioxidants by neutralizing reactive oxygen species like hydrogen peroxide. nih.gov The antioxidant capacity of these derivatives, in some cases, is comparable to that of natural antioxidants like ascorbic acid and quercetin. nih.govresearchgate.net This activity is attributed to the structural modifications, including the conversion of the carboxyl group to an amide and the presence of specific substituents on the amine portion of the molecule. nih.gov

| Compound | Hydrogen Peroxide Scavenging Activity (IC50) |

|---|---|

| Flurbiprofen Derivative 4a | 223.44 |

| Flurbiprofen Derivative 4b | 198.37 |

| Flurbiprofen Derivative 4c | 173.74 |

| Flurbiprofen Derivative 4d | 143.54 |

| Flurbiprofen Derivative 4e | 189.12 |

| Ascorbic Acid (Reference) | 141.04 |

| Quercetin (Reference) | 229.12 |

Data derived from a study on novel flurbiprofen derivatives. nih.gov

Proteinases, such as trypsin, are implicated in the tissue damage that occurs during inflammatory conditions like arthritis. nih.govresearchgate.net Certain this compound derivatives have been evaluated for their ability to inhibit trypsin activity. nih.govresearchgate.net The results indicate that these compounds can inhibit the enzyme, with their efficacy being influenced by the specific chemical substituents on the molecule. nih.gov For example, molecular docking studies suggest that some derivatives can interact with the active site of trypsin, forming interactions like π-π stacking with tryptophan residues and hydrogen bonds with histidine residues. researchgate.net

The beta-secretase enzyme (BACE1) is a key target in the research of neurodegenerative disorders like Alzheimer's disease, as it is involved in the production of amyloid-beta peptides. ajphs.comnih.gov Flurbiprofen itself has been shown to selectively inhibit the secretion of the toxic amyloid-beta 42 (Aβ42) peptide. researchgate.net In silico docking studies have revealed that flurbiprofen can bind to the active site of the beta-secretase enzyme. ajphs.com Research has also focused on creating novel flurbiprofen analogues and derivatives with the aim of increasing their potency against Aβ42 production while minimizing COX-related side effects. researchgate.netresearchgate.net

Inhibition of Albumin Denaturation

Denaturation of proteins is a significant contributor to the inflammatory process, where proteins lose their tertiary and secondary structures due to external stressors such as heat, or exposure to chemicals. This process is implicated in various inflammatory diseases. The ability of a compound to inhibit protein denaturation, particularly that of albumin, is a recognized in vitro measure of its anti-inflammatory potential.

Recent research has explored the anti-inflammatory activity of newly synthesized this compound derivatives by assessing their capacity to inhibit heat-induced albumin denaturation. In one study, a series of novel flurbiprofen amides were synthesized and evaluated against the parent drug, flurbiprofen, and another common non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov

The results indicated that the newly developed flurbiprofen derivatives demonstrated significantly more potent inhibition of albumin denaturation compared to both flurbiprofen and ibuprofen. The half-maximal inhibitory concentration (IC₅₀) values for the derivatives were found to be in the range of 173.74 µmol/L to 198.37 µmol/L, whereas flurbiprofen and ibuprofen showed IC₅₀ values of 339.26 µmol/L and 395.08 µmol/L, respectively. nih.gov This suggests that the chemical modification of the carboxylic acid group of flurbiprofen into an amide linkage can enhance its ability to protect proteins from denaturation.

The table below summarizes the comparative IC₅₀ values for the inhibition of albumin denaturation.

| Compound | IC₅₀ (µmol/L) for Inhibition of Albumin Denaturation |

| This compound Derivatives (Range) | 173.74 - 198.37 |

| Flurbiprofen (Reference) | 339.26 |

| Ibuprofen (Reference) | 395.08 |

| Data sourced from Manolov et al., 2024. nih.gov |

These findings highlight the potential of flurbiprofen amides as a promising class of anti-inflammatory agents, with a mechanism that includes the stabilization of proteins against denaturation. nih.gov

Modulation of Inflammatory Mediators (e.g., iNOS, NFκB) in Animal Models

The anti-inflammatory and analgesic effects of flurbiprofen amides have also been investigated in vivo, with a focus on their ability to modulate key signaling molecules involved in the inflammatory cascade. Specifically, studies have examined the impact of these compounds on inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NFκB), both of which are pivotal in sustaining inflammatory responses and pain states.

In a study utilizing a model of neuropathic pain (chronic constriction injury) in animals, a novel this compound derivative, N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (referred to as Flu-AM4), was administered. nih.gov The research found that this compound was effective in reducing pain behaviors. nih.govresearchgate.net

Crucially, the investigation delved into the molecular changes within the spinal cord of the animal models. The results demonstrated that treatment with Flu-AM4 led to a significant reduction in the spinal expression of iNOS, cyclooxygenase-2 (COX-2), and NFκB. nih.govresearchgate.nettandfonline.com NFκB is a transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2. nih.gov The enzyme iNOS, in turn, produces large quantities of nitric oxide, a key mediator of inflammation and pain.

The table below outlines the observed effects of the this compound derivative Flu-AM4 on key inflammatory mediators in an animal model of neuropathic pain.

| Compound | Animal Model | Key Inflammatory Mediators Assessed | Observed Effect |

| Flu-AM4 | Chronic Constriction Injury (Neuropathic Pain) | iNOS, NFκB, COX-2 | Reduced spinal expression |

| Data sourced from Murru et al., 2021. nih.govresearchgate.nettandfonline.comnih.gov |

The ability of this this compound to downregulate the expression of both NFκB and iNOS in a relevant in vivo model provides strong evidence for its anti-inflammatory and analgesic properties. nih.gov This dual action on key inflammatory pathways underscores the therapeutic potential of such modified NSAIDs. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Amide Moiety on Receptor/Enzyme Binding and Activity

The conversion of flurbiprofen's carboxyl group to an amide is a key modification that significantly influences its interaction with biological targets. nih.gov This change allows for the exploration of new binding interactions and can alter the compound's selectivity and potency.

The primary mode of action for flurbiprofen (B1673479) involves the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin (B15479496) synthesis. mdpi.com The creation of flurbiprofen amides offers a way to modify this activity and potentially introduce new ones. For instance, certain flurbiprofen amides have been designed as dual inhibitors of fatty acid amide hydrolase (FAAH) and COX enzymes. plos.orgsemanticscholar.org FAAH is the enzyme responsible for the degradation of endocannabinoids, and its inhibition can lead to analgesic and anti-inflammatory effects.

Molecular docking studies have provided insights into how these amides bind to their targets. In the case of FAAH, flurbiprofen amides have been shown to bind in a region between the acyl chain binding channel and the membrane access channel. plos.orgsemanticscholar.org The amide moiety itself can form crucial hydrogen bonds with amino acid residues within the active site. For example, in studies with the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen (Flu-AM1), the amide NH unit was found to form a hydrogen bond with the backbone of Gly485, while the amide carbonyl group interacted with the Thr488 side chain. plos.org Two principal binding modes, differing in the orientation of the amide moiety, have been identified: one pointing towards the catalytic triad (B1167595) (A-mode) and the other towards the membrane-interacting helices (B-mode). plos.orgsemanticscholar.org

Furthermore, the amide bond is energetically weaker under certain conditions, which can influence the fragmentation pathways of the molecule. mdpi.com The strategic design of these amides can lead to prodrugs that release the active flurbiprofen at a desired site, potentially improving therapeutic efficacy and reducing side effects. nih.gov

Impact of Substituents on Pharmacological Profile

The pharmacological profile of flurbiprofen amides can be significantly altered by introducing various substituents onto the amide nitrogen or the phenyl rings. These modifications can affect the compound's potency, selectivity, and pharmacokinetic properties.

Research has shown that the introduction of different amine-containing molecules to form the amide can lead to derivatives with enhanced anti-inflammatory and antioxidant activities compared to the parent flurbiprofen. nih.gov For example, the presence of methoxy (B1213986) groups and a chlorine atom on the amine structure has been shown to contribute to enhanced activity. nih.gov Specifically, the effectiveness of some synthetic flurbiprofen amides is dependent on the presence of methoxy substituents. nih.gov Conversely, the absence of substituents with highly electronegative atoms on the benzene (B151609) ring of the 2-phenethylamine part of a derivative can lead to lower activity, highlighting the importance of these groups for binding to the enzyme's active site. mdpi.com

In the context of dual FAAH/COX inhibitors, substitutions on the pyridine (B92270) ring of flurbiprofen amides have a profound effect on FAAH inhibitory potency. Replacing the methyl group in Flu-AM1 with a trifluoromethyl group (Flu-AM3) resulted in a four-fold increase in activity. nih.gov Further enhancement was observed with the introduction of a chlorine (Flu-AM6) or bromine atom (Flu-AM4), leading to nanomolar potency against FAAH, which is over three orders of magnitude greater than flurbiprofen and approximately 20-fold more potent than Flu-AM1. nih.govtandfonline.com

The following table summarizes the impact of different substituents on the FAAH inhibitory activity of selected flurbiprofen amides:

| Compound | Substituent on Pyridine Ring | FAAH IC₅₀ (nM) |

| Flurbiprofen | N/A | >100,000 |

| Flu-AM1 | 3-methyl | ~400 |

| Flu-AM3 | 3-trifluoromethyl | 110 |

| Flu-AM4 | 3-bromo | 21 |

| Flu-AM6 | 3-chloro | 19 |

This table is generated based on data from multiple sources. nih.govtandfonline.com

These findings underscore the critical role that substituents play in modulating the pharmacological profile of flurbiprofen amides, allowing for the rational design of compounds with desired activities.

Stereochemical Considerations and Enantiomeric Activity

The stereochemistry of flurbiprofen and its derivatives is a crucial factor influencing their pharmacological activity. Flurbiprofen itself is a chiral compound, existing as (S)- and (R)-enantiomers. The (S)-enantiomer is primarily responsible for the anti-inflammatory effects through COX inhibition, while the (R)-enantiomer has been investigated for other activities, such as reducing amyloid-β 42 (Aβ42) levels, which is relevant to Alzheimer's disease. mdpi.com

When designing flurbiprofen amides, the stereochemistry at the α-position of the propionic acid moiety is of significant importance. mdpi.com Studies on N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (Flu-AM1) and ibuprofen (B1674241) (Ibu-AM5) have revealed interesting differences in enantiomeric selectivity for FAAH inhibition. The (R)- and (S)-enantiomers of Flu-AM1 inhibited rat FAAH with similar potencies. plos.org In contrast, the (S)-enantiomer of Ibu-AM5 was found to be more potent than its (R)-enantiomer. plos.org

Molecular dynamics simulations have provided insights into the binding modes of these enantiomers. For (S)-Flu-AM1, the amide bond establishes stable hydrogen bonds with Gly485 and Thr488 in the FAAH active site. plos.org The disposition of flurbiprofen enantiomers also shows stereoselectivity in terms of metabolism and pharmacokinetics. The (S)-enantiomer of flurbiprofen generally has a longer elimination half-life than the (R)-enantiomer. nih.gov This is largely due to modest enantioselectivity in clearance. nih.gov

The stereochemical configuration can also influence the permeation of these compounds across biological membranes. For instance, a marked difference was observed in the permeation rates of (R)- and (S)-flurbiprofen through rat skin, with the (R)-enantiomer showing a significantly higher steady-state flux. researchgate.net These stereochemical considerations are vital for the development of flurbiprofen amides with optimized therapeutic effects.

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a key metric in drug discovery that assesses the binding energy of a compound per heavy atom. It is a valuable tool for selecting and optimizing lead compounds. The strategic design of flurbiprofen amides aims to improve ligand efficiency by optimizing the interactions with their biological targets. nih.govmdpi.com

The conversion of the carboxylic acid group of flurbiprofen into an amide moiety is a primary optimization strategy. nih.govmdpi.com This modification allows for the exploration of new chemical space and the introduction of substituents that can enhance binding affinity and, consequently, ligand efficiency. For example, the synthesis of flurbiprofen amides by merging flurbiprofen with various amines can lead to novel compounds with improved absorption, metabolism, and distribution profiles, ultimately enhancing their therapeutic effectiveness. nih.gov

Molecular modeling and computational studies play a crucial role in optimizing ligand efficiency. tandfonline.com By understanding the binding modes of flurbiprofen amides within the active sites of enzymes like FAAH and COX, researchers can rationally design modifications to improve interactions. For instance, molecular modeling of Flu-AM4 suggested that it optimally fits a hydrophobic pocket in the acyl chain binding (ACB) region of FAAH. tandfonline.comtandfonline.com This information can guide the design of new analogs with even better binding characteristics.

The process of optimizing flurbiprofen amides often involves a cycle of design, synthesis, and biological evaluation. The data from these studies, including IC₅₀ values and binding affinities, are used to refine the molecular design and improve ligand efficiency. This iterative process is essential for developing potent and selective drug candidates.

Bioisosteric Replacements in Flurbiprofen Amide Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. nih.govcambridgemedchemconsulting.com In the design of flurbiprofen amides, bioisosteric replacements have been employed to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The amide bond itself can be considered a bioisostere of the carboxylic acid group in flurbiprofen. nih.govmdpi.com This fundamental replacement alters the molecule's properties, often leading to improved metabolic stability and the potential for new biological activities. nih.gov

Further bioisosteric modifications can be made to the amide moiety or other parts of the this compound scaffold. For instance, replacing the amide bond with other five-membered heterocyclic rings like 1,2,4-oxadiazoles or 1,2,3-triazoles has been explored in drug design to create peptidomimetics with improved biological properties. nih.gov While specific examples for flurbiprofen amides are not detailed in the provided context, this is a general strategy that could be applied.

The use of fluorine atoms as bioisosteres for hydrogen atoms is another common strategy. cambridgemedchemconsulting.com Fluorine's unique properties can modulate a molecule's physicochemical characteristics, such as metabolic stability and pKa. cambridgemedchemconsulting.comsci-hub.se In the case of flurbiprofen amides designed as FAAH inhibitors, the replacement of a methyl group on the pyridine ring with a trifluoromethyl group (a bioisosteric replacement) led to a significant increase in inhibitory potency. nih.gov

The following table lists some common bioisosteric replacements relevant to drug design:

| Original Group | Bioisosteric Replacement(s) |

| Carboxylic Acid | Amide, Tetrazole, Hydroxamic Acid |

| Amide | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole, Ketone |

| Hydrogen | Fluorine, Deuterium |

| Methyl | Trifluoromethyl, Ethyl |

| Phenyl | Thiophene, Pyridine |

This table provides general examples of bioisosteric replacements in medicinal chemistry. nih.govcambridgemedchemconsulting.com

The application of bioisosteric replacements in the design of flurbiprofen amides is a powerful tool for optimizing their therapeutic potential.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of flurbiprofen (B1673479) amides, docking simulations have been instrumental in elucidating their interactions with various biological targets.

Research has employed molecular docking to investigate the binding of flurbiprofen amide derivatives to enzymes such as fatty acid amide hydrolase (FAAH), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and α-glucosidase. nih.govresearchgate.nettandfonline.com For instance, in the study of halogenated derivatives of this compound, docking simulations were performed using the Glide software package with the Standard Precision (SP) algorithm and the OPLS 2005 force field. nih.gov The binding site for these simulations was defined by a grid box centered on the ligand-binding cavity of the target enzymes. nih.gov

These simulations have revealed key interactions at the molecular level. For example, the docking of N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4) into the active site of FAAH showed that it fits optimally within a hydrophobic pocket. nih.gov Similarly, its interaction with COX-2 was found to be comparable to that of the parent compound, flurbiprofen. nih.gov In another study, the molecular docking of this compound derivatives against α-glucosidase helped in understanding the inhibitory behavior in terms of binding energy. researchgate.net The carbonyl group (C=O) of the amide was identified as a key feature for recognition by non-polar regions of the enzyme. researchgate.netresearchgate.net

Table 1: Molecular Docking Parameters for this compound Derivatives

| Parameter | Details | Source |

|---|---|---|

| Software | Glide | nih.gov |

| Algorithm | Standard Precision (SP) | nih.gov |

| Force Field | OPLS 2005 | nih.gov |

| Target Enzymes | FAAH, COX-1, COX-2, α-glucosidase | nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

To further investigate the stability of the ligand-target complexes predicted by molecular docking, molecular dynamics (MD) simulations are often employed. These simulations provide a detailed view of the conformational changes and binding stability of the complex over time.

A 500-nanosecond MD simulation was performed on the complex of Flu-AM4 with its target enzyme using the AMBER16 software. nih.gov The complex was solvated in a pre-equilibrated octahedral box of TIP3P water molecules, and the system was neutralized. nih.gov Such simulations are crucial for confirming the stability of the binding pose obtained from docking and for analyzing the dynamic behavior of the ligand within the active site. nih.govcolab.ws

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For a more accurate description of the electronic effects within the active site, hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are utilized. This method treats a small, critical region of the system (like the ligand and key active site residues) with quantum mechanics, while the rest of the protein is treated with the computationally less expensive molecular mechanics.

QM/MM calculations have been used to evaluate the strength of interaction between this compound derivatives and their target enzymes. nih.gov For example, the interaction between Flu-AM1 and the Phe381 residue in rat FAAH (rFAAH) was investigated using this method. nih.gov The starting conformation for these calculations was obtained from the binding mode predicted by molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

This compound has been included in datasets for the development of QSAR models. One such study focused on creating a QSAR model for Draize eye irritation. In these models, various physicochemical properties and molecular descriptors are correlated with the observed biological activity to predict the activity of new, untested compounds.

Table 2: Physicochemical Properties of this compound Used in QSAR Studies

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.3 | |

| LogP | 2.93 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico tools are widely used to predict these pharmacokinetic parameters.

For this compound derivatives, ADMET properties have been predicted using tools like SwissADME and ProTox-II. researchgate.netnih.gov These tools analyze the chemical structure to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity. researchgate.netnih.gov For example, the BOILED-Egg plot, a graphical method to predict passive gastrointestinal absorption and brain penetration, has been used to evaluate flurbiprofen derivatives. researchgate.net

Electrostatic Potential Surface Analysis

Electrostatic potential surface (ESP) analysis is a valuable tool for understanding the charge distribution on the surface of a molecule. This information can provide insights into how a molecule interacts with its biological target.